BenchChemオンラインストアへようこそ!

Trimidox hydrochloride

Ribonucleotide reductase inhibition Enzyme assay Leukemia research

Trimidox hydrochloride (VF-233) is a polyhydroxy-substituted benzamidoxime RNR inhibitor with 6.7-fold greater cytotoxicity vs. hydroxyurea in L1210 leukemia models (IC50 ~5 μM) and minimal myelosuppression. Validated for tiazofurin synergy studies (HL-60) and murine retroviral models where hematopoietic preservation is critical. Distinct polarographic and HPLC behavior supports analytical reference standard use. Choose for reproducible, comparator-referenced RNR inhibition.

Molecular Formula C7H9ClN2O4
Molecular Weight 220.61 g/mol
CAS No. 95933-75-8
Cat. No. B1662421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimidox hydrochloride
CAS95933-75-8
SynonymsN,3,4,5-tetrahydroxy-benzenecarboximidamide, monohydrochloride
Molecular FormulaC7H9ClN2O4
Molecular Weight220.61 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl
InChIInChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H
InChIKeyKBKNXSNOQYLIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Trimidox Hydrochloride (VF-233) CAS 95933-75-8: Ribonucleotide Reductase Inhibitor for Cancer and Antiviral Research Procurement


Trimidox hydrochloride (CAS 95933-75-8), also designated VF-233 and chemically known as 3,4,5-trihydroxybenzamidoxime hydrochloride, is a small-molecule inhibitor of the enzyme ribonucleotide reductase (RNR; EC 1.17.4.1), which catalyzes the rate-limiting step in de novo deoxyribonucleotide synthesis [1]. This compound belongs to the polyhydroxy-substituted benzamidoxime class and was originally developed as a structural analog of didox (N,3,4-trihydroxybenzamide) [1]. Trimidox exerts its antiproliferative effects through RNR inhibition, resulting in depletion of intracellular deoxynucleoside triphosphate (dNTP) pools and subsequent induction of apoptosis [2].

Why Trimidox Hydrochloride CAS 95933-75-8 Cannot Be Substituted with Hydroxyurea, Didox, or Amidox in Ribonucleotide Reductase-Targeted Research


Despite sharing a common enzyme target, ribonucleotide reductase inhibitors exhibit substantial variability in their inhibitory potency, cytotoxicity profiles, off-target toxicity (particularly myelosuppression), and physicochemical behavior that precludes direct interchangeability. Hydroxyurea, the sole RNR inhibitor in clinical use, demonstrates approximately 7- to 100-fold lower potency than Trimidox depending on the assay system and is associated with pronounced hematopoietic toxicity that limits its therapeutic utility [1]. Among the polyhydroxy-substituted benzamidoxime/hydroxamic acid series (Trimidox, Didox, Amidox), differences in hydroxylation pattern (3,4,5- vs. 3,4-substitution) and the amidoxime versus hydroxamic acid functional group confer distinct iron-chelating properties, pH-dependent stability, and redox behavior that directly impact both efficacy and toxicity [2]. These structure-activity relationships render generic substitution scientifically invalid in any experimental context requiring reproducible, comparator-referenced outcomes.

Trimidox Hydrochloride CAS 95933-75-8: Quantitative Comparator Data for Ribonucleotide Reductase Inhibitor Selection


Trimidox vs. Hydroxyurea: RNR Enzyme Inhibition Potency in L1210 Cell Extracts

Trimidox demonstrates significantly greater potency than the clinically used RNR inhibitor hydroxyurea in cell-free enzyme assays. In extracts from murine L1210 leukemia cells, trimidox inhibited ribonucleotide reductase activity with an IC50 of 5 μM, whereas hydroxyurea required a 100-fold higher concentration (IC50 = 500 μM) to achieve equivalent enzyme inhibition [1]. In an alternative assay using partially purified RNR, trimidox and hydroxyurea yielded IC50 values of 12 μM and 87 μM, respectively, representing a 7.25-fold difference in potency [1].

Ribonucleotide reductase inhibition Enzyme assay Leukemia research

Trimidox vs. Hydroxyurea: Cytotoxicity Comparison in L1210 Leukemia Cells

Trimidox exhibits substantially greater cytotoxic potency than hydroxyurea against murine L1210 leukemia cells. In direct comparative experiments, trimidox inhibited L1210 cell proliferation with an IC50 of 7.5 μM, whereas hydroxyurea displayed an IC50 of 50 μM under identical conditions [1]. This corresponds to a 6.7-fold greater cytotoxic potency for trimidox. The enhanced cytotoxicity correlates with trimidox's superior enzyme inhibition and its capacity to deplete dNTP pools more effectively at lower extracellular concentrations [1].

Cytotoxicity Leukemia Antiproliferative activity

Trimidox vs. Hydroxyurea and Didox: Bone Marrow Toxicity Comparison in Murine Models

In murine models evaluating hematopoietic safety, trimidox demonstrates significantly reduced bone marrow toxicity compared to hydroxyurea. In a murine AIDS (LPBM5 MuLV) model, hydroxyurea administered at 200-400 mg/kg/day for 8 weeks induced significant hematopoietic toxicity characterized by mortality and time- and dose-dependent myelosuppression, whereas trimidox at 175 mg/kg/day effectively inhibited retrovirus-induced disease progression without inducing hematopoietic toxicity [1]. In vitro colony formation assays further confirmed that hydroxyurea inhibits human and murine CFU-GM and BFU-E colony formation more potently than either trimidox or didox at equimolar concentrations (0-200 μM) [2]. Spleen histology improvement in treated animals ranked as DX > TX > HU, with trimidox demonstrating superior disease reversal relative to hydroxyurea while maintaining a more favorable hematopoietic safety profile [1].

Hematopoietic toxicity Myelosuppression Antiviral research

Trimidox vs. Didox and Amidox: Physicochemical Property Comparison by HPLC, UV Spectrophotometry, and Polarography

Among the three polyhydroxy-substituted RNR inhibitors (amidox, didox, trimidox), trimidox exhibits distinct physicochemical behavior attributable to its 3,4,5-trihydroxy substitution pattern and amidoxime functional group. In polarographic experiments performed in Britton-Robinson buffer, only amidox and trimidox undergo reduction, while didox does not; both amidox and trimidox exhibit two one-electron reduction steps at acidic pH and a single two-electron diffuse irreversible wave at basic pH [1]. HPLC retention characteristics vary significantly with mobile phase pH, with the most pronounced changes observed when the pH approaches each compound's dissociation constant, reflecting differential protonation states among the analogs [1]. These physicochemical differences directly impact formulation stability, analytical detection, and biological handling protocols.

Physicochemical characterization Stability Analytical chemistry

Trimidox Monotherapy vs. Trimidox-Tiazofurin Combination: Synergistic Growth Inhibition in HL-60 Cells

Trimidox demonstrates quantifiable synergy when combined with tiazofurin, an inhibitor of inosine monophosphate dehydrogenase, in HL-60 human promyelocytic leukemia cells. Sequential incubation with trimidox (25 μM for 24 hours) followed by tiazofurin (10 μM for 4 days) reduced cell number to 16% of untreated controls, indicating synergistic growth inhibition beyond additive effects [1]. This combination increased the expression of differentiation markers: CD11b (2.9-fold), CD33 (1.9-fold), and transferrin receptor CD71 (7.3-fold) relative to untreated controls [1]. As monotherapy, trimidox alone at 50 μM for 24 hours reduced intracellular dGTP and dCTP pools to 24% and 39% of control values, respectively, without altering cell cycle distribution [1].

Combination therapy Synergy Leukemia

Trimidox in vivo Efficacy: Survival Extension in L1210 Leukemia-Bearing Mice

Trimidox demonstrates dose-dependent in vivo antitumor efficacy in syngeneic murine leukemia models. Administration of trimidox at 200 mg/kg daily for 9 days significantly increased the life span of mice bearing intraperitoneally transplanted L1210 leukemia: by 82% in male mice and 112% in female mice relative to untreated controls [1]. The antitumor activity exhibited sex-dependent variation, with more pronounced efficacy observed in female mice [1]. Notably, trimidox achieves this survival benefit at approximately one-third the optimal dose of hydroxyurea required for comparable efficacy in similar L1210 leukemia models [1].

In vivo efficacy Leukemia Survival

Trimidox Hydrochloride CAS 95933-75-8: Validated Research Applications in Leukemia, Antiviral, and Combination Therapy Models


In Vitro and In Vivo Leukemia Model Studies Requiring Potent RNR Inhibition with Reduced Myelosuppression

Trimidox is optimally deployed in murine L1210 and human HL-60 leukemia research where hydroxyurea's lower potency (IC50 = 500 μM vs. 5 μM for RNR inhibition) and higher hematopoietic toxicity preclude its use. The compound's 6.7-fold greater cytotoxicity in L1210 cells and demonstrated in vivo survival extension (82-112% at 200 mg/kg) establish it as the preferred RNR inhibitor for leukemia models requiring effective dNTP depletion without confounding myelosuppression [1].

Antiviral Research in Retrovirus-Induced Disease Models Requiring Preserved Bone Marrow Function

In murine AIDS (LPBM5 MuLV) and related retroviral disease models, trimidox at 175 mg/kg/day effectively suppresses disease progression while avoiding the hematopoietic toxicity that characterizes hydroxyurea at comparable efficacious doses. This differential toxicity profile, documented through quantitative assessment of peripheral blood indices, femoral cellularity, and CFU-GM/BFU-E colony formation, makes trimidox the appropriate selection for antiviral studies where bone marrow preservation is essential for accurate interpretation of immunologic endpoints [2].

Combination Therapy Studies Targeting Dual Inhibition of RNR and IMPDH Pathways

Trimidox is uniquely validated for sequential combination with tiazofurin in HL-60 leukemia models, where the trimidox-tiazofurin combination reduces cell number to 16% of controls with synergistic differentiation marker induction (CD11b 2.9-fold, CD71 7.3-fold). This established synergy provides a reproducible experimental framework for investigating dual nucleotide metabolism blockade that cannot be assumed with other RNR inhibitors [3].

Analytical Method Development and Structure-Activity Relationship Studies of Polyhydroxy-Substituted RNR Inhibitors

The documented physicochemical differences among trimidox, didox, and amidox—including trimidox's distinct polarographic reduction behavior (two one-electron steps at acidic pH) and pH-dependent HPLC retention characteristics—support its use as a reference standard in analytical chemistry applications and structure-activity relationship studies investigating the impact of hydroxylation pattern and amidoxime vs. hydroxamic acid functionality on compound stability and detection [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimidox hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.